Stannane, diethyldiphenyl- Stannane, diethyldiphenyl-
Brand Name: Vulcanchem
CAS No.: 10203-52-8
VCID: VC20892741
InChI: InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;
SMILES: CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C16H20Sn
Molecular Weight: 331 g/mol

Stannane, diethyldiphenyl-

CAS No.: 10203-52-8

Cat. No.: VC20892741

Molecular Formula: C16H20Sn

Molecular Weight: 331 g/mol

* For research use only. Not for human or veterinary use.

Stannane, diethyldiphenyl- - 10203-52-8

Specification

CAS No. 10203-52-8
Molecular Formula C16H20Sn
Molecular Weight 331 g/mol
IUPAC Name diethyl(diphenyl)stannane
Standard InChI InChI=1S/2C6H5.2C2H5.Sn/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3;
Standard InChI Key BTMSMSMZBPEFLD-UHFFFAOYSA-N
SMILES CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CC[Sn](CC)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Basic Properties

Stannane, diethyldiphenyl- is an organotin compound with the molecular formula (C₂H₅)₂(C₆H₅)₂Sn. It belongs to the organotin family, which consists of tin atoms bonded to organic groups . The compound features a central tin atom bonded to two ethyl groups and two phenyl groups in a tetrahedral arrangement, which is characteristic of tin(IV) compounds . The presence of both alkyl and aryl groups attached to the tin atom gives this compound unique physical and chemical properties.

Table 1: Basic Properties of Stannane, Diethyldiphenyl-

PropertyValueSource
Chemical Formula(C₂H₅)₂(C₆H₅)₂SnInferred from chemical name
Molecular WeightApproximately 331.01 g/molCalculated from atomic weights
Physical StateColorless liquid at room temperatureBased on similar organotin compounds
StructureTetrahedralBased on tin(IV) compounds
CAS NumberNot specifically provided in search results-

Physical Properties

The physical properties of stannane, diethyldiphenyl- can be estimated by examining similar organotin compounds, particularly dimethyldiphenyltin. The presence of phenyl groups typically increases density and raises boiling points compared to fully alkyl-substituted stannanes. The ethyl groups, being larger than methyl groups, would further influence these properties.

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis of Estimation
Boiling Point>100°C at reduced pressureBased on dimethyldiphenyltin properties
Density>1.3 g/mL at 25°CCompared to dimethyldiphenyltin (1.327 g/mL)
Refractive IndexApproximately 1.54-1.56Extrapolated from similar organotin compounds
SolubilitySoluble in organic solvents, insoluble in waterBased on general organotin chemistry

Synthesis Methods

The synthesis of stannane, diethyldiphenyl- typically follows established routes for tetraorganotin compounds. The most common synthetic pathway involves the reaction of diethyltin dichloride with phenylmagnesium bromide (Grignard reagent) .

The reaction can be represented as:
(C₂H₅)₂SnCl₂ + 2 C₆H₅MgBr → (C₂H₅)₂(C₆H₅)₂Sn + 2 MgBrCl

This synthesis requires specific conditions to ensure high yield and purity:

  • The reaction must be conducted under an inert atmosphere (typically nitrogen or argon) to prevent oxidation of the organotin intermediates .

  • Anhydrous conditions are essential, with the reaction typically performed in anhydrous ether or tetrahydrofuran (THF) .

  • The reaction mixture is usually refluxed to ensure complete conversion.

Industrial production follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactivity

Stannane, diethyldiphenyl- exhibits chemical reactivity characteristic of tetraorganotin compounds, with the tin-carbon bonds susceptible to various transformations.

Common Reaction Types

  • Oxidation Reactions: The compound can undergo oxidation to form diethyldiphenyltin oxide.

  • Reduction Reactions: Under appropriate conditions and with suitable reducing agents, the compound can be converted to lower oxidation state tin compounds.

  • Substitution Reactions: The phenyl or ethyl groups can be replaced by other nucleophiles, allowing for the synthesis of various organotin derivatives.

  • Polymerization: The compound may serve as a precursor for the synthesis of polystannanes, which are polymers with tin atoms in the backbone .

Reaction with Electrophiles

The phenyl groups attached to tin can participate in electrophilic aromatic substitution reactions, though these typically occur at a slower rate compared to benzene due to the electron-withdrawing effect of the tin atom .

Applications in Research and Industry

Synthetic Chemistry

Stannane, diethyldiphenyl- serves as an important reagent in organic synthesis, particularly in:

  • Cross-coupling Reactions: The compound can be used in Stille coupling reactions, where organotin compounds react with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds .

  • Functional Group Transformations: The reactivity of the tin-carbon bonds allows for various functional group transformations .

Materials Science

The compound has potential applications in materials science:

  • Polymer Chemistry: It may serve as a monomer or initiator in the synthesis of polystannanes, which have interesting optical and electronic properties .

  • Molecular Machines: The structural features of stannane, diethyldiphenyl- make it potentially useful in the design of molecular bevel gears and other molecular machines, taking advantage of the long Sn-C bonds that allow for the introduction of substituents in sterically hindered environments .

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